molecular formula C12H16 B14411820 cis,trans,cis-1,2,3,4-Tetravinylcyclobutane CAS No. 82865-42-7

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane

Cat. No.: B14411820
CAS No.: 82865-42-7
M. Wt: 160.25 g/mol
InChI Key: XXHDHKZTASMVSX-UHFFFAOYSA-N
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Description

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific geometric configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photodimerization of vinyl-substituted cyclobutanes. This process involves the use of ultraviolet light to induce the formation of the cyclobutane ring from vinyl precursors.

Industrial Production Methods: Industrial production of this compound may involve scalable photodimerization processes. These methods are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, light intensity, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the vinyl groups into alkyl groups.

    Substitution: The vinyl groups can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and ozone.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alkyl-substituted cyclobutanes.

    Substitution: Halogenated cyclobutanes and other substituted derivatives.

Scientific Research Applications

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its interaction with various molecular targets. The vinyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The compound’s unique geometric configuration allows for specific interactions with enzymes and other biological molecules, potentially influencing their activity and function.

Comparison with Similar Compounds

  • cis,trans,trans-1,2,3,4-Tetravinylcyclobutane
  • trans,trans,cis-1,2,3,4-Tetravinylcyclobutane
  • cis,cis,cis-1,2,3,4-Tetravinylcyclobutane

Comparison: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

82865-42-7

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,2,3,4-tetrakis(ethenyl)cyclobutane

InChI

InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2

InChI Key

XXHDHKZTASMVSX-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(C(C1C=C)C=C)C=C

Origin of Product

United States

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